molecular formula C10H8N2O4 B1472209 5-Nitro-2-(oxetan-3-yloxy)benzonitrile CAS No. 1467036-98-1

5-Nitro-2-(oxetan-3-yloxy)benzonitrile

Cat. No.: B1472209
CAS No.: 1467036-98-1
M. Wt: 220.18 g/mol
InChI Key: ISUUSHOBHSBRBZ-UHFFFAOYSA-N
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Description

5-Nitro-2-(oxetan-3-yloxy)benzonitrile (CAS: 1467036-98-1) is a benzonitrile derivative featuring a nitro group at the 5-position and an oxetan-3-yloxy substituent at the 2-position of the aromatic ring. This compound is commercially available with a purity of ≥95% and is primarily utilized in pharmaceutical and materials science research . The nitro group confers electron-withdrawing properties, while the oxetane ring introduces steric and electronic effects that influence solubility, reactivity, and stability.

Properties

IUPAC Name

5-nitro-2-(oxetan-3-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c11-4-7-3-8(12(13)14)1-2-10(7)16-9-5-15-6-9/h1-3,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUUSHOBHSBRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by the introduction of the nitro and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. Subsequent nitration and cyanation reactions introduce the nitro and benzonitrile groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(oxetan-3-yloxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(oxetan-3-yloxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(oxetan-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The oxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related benzonitrile derivatives and their distinguishing features:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Applications/Properties Source
5-Nitro-2-(oxetan-3-yloxy)benzonitrile Oxetan-3-yloxy 234.19 (estimated) Pharmaceutical intermediates, OLEDs
3-Nitro-5-(trifluoromethyl)benzonitrile Trifluoromethyl 216.11 Agrochemicals, fluorinated materials
5-Nitro-2-(trifluoromethyl)benzonitrile Trifluoromethyl 216.11 High-value chemical synthesis
5-Nitro-2-(pentylamino)benzonitrile Pentylamino 245.28 (estimated) Medicinal chemistry intermediates
DHPZ-2BN (Phenazine-benzo derivative) Phenazine donor N/A TADF emitters (OLEDs, low EQE: 6.0%)

Substituent Effects on Properties

  • Electron-Withdrawing Groups (EWGs):
    The nitro group in all compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution or coupling reactions. The trifluoromethyl group (in 3-Nitro-5-(trifluoromethyl)benzonitrile and 5-Nitro-2-(trifluoromethyl)benzonitrile) further increases lipophilicity and thermal stability, making these compounds suitable for fluorinated materials .
  • Oxetane vs. Amino/Trifluoromethyl: The oxetan-3-yloxy group in the target compound introduces a strained ether ring, improving aqueous solubility compared to trifluoromethyl or pentylamino derivatives. This feature is advantageous in drug design, where metabolic stability and bioavailability are critical .

Physicochemical and Application-Based Comparisons

Solubility and Stability

  • This compound:
    The oxetane ring improves solubility in polar solvents (e.g., DMSO, acetone) compared to trifluoromethyl analogues, which are more lipophilic. However, the strained oxetane may reduce thermal stability relative to trifluoromethyl derivatives .
  • 3-Nitro-5-(trifluoromethyl)benzonitrile:
    High thermal stability due to the robust C–F bonds, making it suitable for high-temperature applications .

Medicinal Chemistry Potential

  • 5-Nitro-2-(pentylamino)benzonitrile: The pentylamino group increases basicity, aiding in interactions with biological targets. However, its larger size may reduce cell permeability compared to the oxetane derivative .
  • Benzonitrile Derivatives in Drug Design: Studies on benzonitrile-based inhibitors highlight the importance of substituent choice; oxetane-containing compounds may offer better ADME (Absorption, Distribution, Metabolism, Excretion) profiles due to improved solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitro-2-(oxetan-3-yloxy)benzonitrile
Reactant of Route 2
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5-Nitro-2-(oxetan-3-yloxy)benzonitrile

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